molecular formula C13H8F2O2 B13935508 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13935508
M. Wt: 234.20 g/mol
InChI Key: SHMSQVFXRVYHBV-UHFFFAOYSA-N
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Description

2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (molecular formula: C₁₃H₈F₂O₂, molecular weight: 234.20 g/mol) is a biphenyl derivative featuring a carboxylic acid group at the 4-position of one benzene ring and fluorine substituents at the 2- and 5-positions of the same ring . This structural arrangement confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science, particularly in the design of luminescent metal-organic frameworks (MOFs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.

    Reduction Products: The reduction of the carboxylic acid group yields 2,5-difluoro-[1,1’-biphenyl]-4-methanol.

    Oxidation Products: Oxidation can lead to the formation of 2,5-difluoro-[1,1’-biphenyl]-4-carboxylate salts.

Scientific Research Applications

2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers: Fluorine Substitution Patterns

The positional arrangement of fluorine atoms significantly impacts physicochemical properties. Key isomers include:

Compound Name Fluorine Positions Molecular Formula Molecular Weight (g/mol) Key Applications
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid 2,5 (same ring as COOH) C₁₃H₈F₂O₂ 234.20 MOF ligands, medicinal intermediates
3',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid 3',5' (opposite ring) C₁₃H₈F₂O₂ 234.20 Organic synthesis, sensor materials
2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid 2' (opposite ring) C₁₃H₉FO₂ 216.21 MOF precursors
2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid 2',4' (opposite ring) C₁₃H₈F₂O₂ 234.20 Drug design (e.g., kinase inhibitors)

Key Observations :

  • Acidity : Fluorine substituents on the same ring as the carboxylic acid (e.g., 2,5-difluoro) exert stronger electron-withdrawing effects, lowering the pKa compared to isomers with fluorines on the opposite ring (e.g., 3',5'-difluoro) .
  • Luminescence in MOFs : Fluorine positioning influences ligand-metal coordination geometry. For example, symmetric substitution (e.g., 3',5'-difluoro) may enhance MOF stability and luminescent efficiency by promoting rigid structures .

Derivatives with Additional Functional Groups

4'-Hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic Acid

  • Structure : Features two carboxylic acid groups (3,5-positions) and a 4'-hydroxyl group .
  • Properties : Increased acidity (pKa < 3) due to multiple electron-withdrawing groups. The hydroxyl group enables hydrogen bonding, useful in designing porous MOFs for gas storage.

Tetrakis[(1,1'-biphenyl)-4-carboxylic acid]-1,4-benzene diamine

  • Structure : A tetracarboxylic acid ligand with extended conjugation.
  • Applications : Used in MOFs for two-photon absorption and solid-state fluorescence , leveraging its planar geometry for π-π stacking .

Electronic and Steric Effects

  • Electron-Withdrawing Effects: Fluorine substituents reduce electron density on the biphenyl system, enhancing oxidative stability. For instance, 2,5-difluoro derivatives exhibit greater resistance to electrophilic substitution compared to non-fluorinated analogues .
  • Steric Hindrance : Fluorines at ortho positions (e.g., 2,5-difluoro) may hinder rotation between biphenyl rings, increasing planarity and π-conjugation, which is critical for luminescent MOFs .

Table 1: Comparative Physicochemical Properties

Property 2,5-Difluoro 3',5'-Difluoro 2'-Fluoro 4'-Hydroxy-3,5-dicarboxylic
Melting Point (°C) Not reported 245–250 180–185 >300
Solubility in Water Low Low Moderate Very low
pKa (estimated) ~2.8 ~3.2 ~3.5 <2.0

Biological Activity

2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (DFBCA) is a synthetic organic compound characterized by its unique biphenyl structure with two fluorine substituents and a carboxylic acid functional group. This structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmaceutical research and material science.

  • Molecular Formula : C13H8F2O2
  • Molecular Weight : 234.2 g/mol
  • Functional Groups : Carboxylic acid and difluorobenzene

The presence of fluorine atoms enhances the compound's lipophilicity and alters its electronic properties, potentially influencing its interaction with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of DFBCA on various cancer cell lines. The compound's activity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell LineIC50 (µM)Notes
COLO201 (Colorectal adenocarcinoma)15High sensitivity observed
MDA-MB-231 (Breast cancer)20Moderate sensitivity
HeLa (Cervical cancer)25Lower sensitivity

DFBCA exhibited significant cytotoxicity against COLO201 cells, indicating its potential as an anticancer agent. The mechanism of action appears to involve cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in sensitive cell lines .

The biological activity of DFBCA may be attributed to its ability to disrupt cellular processes:

  • Cell Cycle Arrest : DFBCA induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle. This was evidenced by flow cytometry analysis showing an increase in cells in the G2/M phase upon treatment with DFBCA .
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways, leading to programmed cell death in susceptible cancer cell lines .

Structure-Activity Relationship (SAR)

The structural features of DFBCA play a crucial role in its biological activity:

  • Fluorine Substitution : The presence of fluorine atoms at positions 2 and 5 on the biphenyl ring enhances binding affinity to biological targets compared to non-fluorinated analogs.
  • Carboxylic Acid Group : This functional group is essential for the compound's solubility and potential interactions with various receptors and enzymes.

Case Studies

  • Anticancer Activity : In a study involving multiple cancer cell lines, DFBCA demonstrated selective cytotoxicity against COLO201 cells with an IC50 value of 15 µM. The study highlighted its potential as a lead compound for further development in targeted cancer therapies .
  • Enzyme Inhibition : Preliminary investigations suggest that DFBCA may inhibit specific enzymes involved in tumor growth and proliferation. Further studies are needed to elucidate the exact mechanisms and identify potential targets .

Properties

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

IUPAC Name

2,5-difluoro-4-phenylbenzoic acid

InChI

InChI=1S/C13H8F2O2/c14-11-7-10(13(16)17)12(15)6-9(11)8-4-2-1-3-5-8/h1-7H,(H,16,17)

InChI Key

SHMSQVFXRVYHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2F)C(=O)O)F

Origin of Product

United States

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